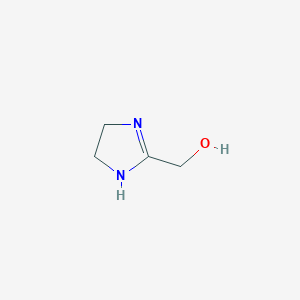

1H-Imidazole-2-methanol, 4,5-dihydro-

Description

1H-Imidazole-2-methanol, 4,5-dihydro- is a saturated imidazole derivative characterized by a methanol (-CH2OH) substituent at position 2 and a partially reduced imidazole ring (4,5-dihydro). This structural motif confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydroxyl group and reduced aromaticity compared to fully unsaturated imidazoles.

Properties

CAS No. |

61764-85-0 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylmethanol |

InChI |

InChI=1S/C4H8N2O/c7-3-4-5-1-2-6-4/h7H,1-3H2,(H,5,6) |

InChI Key |

JBYVNJSQTCGHEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CO |

Origin of Product |

United States |

Preparation Methods

Bromination of Ketone Intermediates

The precursor 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone is brominated using elemental bromine in methylene chloride. The reaction yields 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone , a key intermediate for subsequent cyclization.

Cyclization with Formamide

The brominated intermediate is reacted with excess formamide at elevated temperatures (75–80°C) to form 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole hydrochloride . This step exploits the nucleophilic displacement of bromide by formamide’s amine group.

Catalytic Hydrogenation

The vinyl group in the cyclized product is reduced to an ethyl group using palladium on carbon (Pd/C) under hydrogen gas (3.0 bar) at 80–85°C. This step achieves quantitative conversion to 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride with a yield exceeding 77%.

Critical Parameters :

- Catalyst loading (10% Pd/C) and hydrogen pressure balance activity and selectivity.

- Post-hydrogenation purification via acetone recrystallization ensures high purity (>97%).

Comparative Analysis of Synthesis Routes

Key Observations :

- The bromination-hydrogenation route offers superior yield and purity, albeit with higher complexity.

- Grignard methods are more scalable but require stringent moisture control.

Mechanistic Insights and Side Reactions

Ring Closure Dynamics

The formation of the imidazole ring proceeds via electrophilic aromatic substitution , where the nitrogen lone pairs stabilize transition states during cyclization. Steric hindrance from the hydroxymethyl group (-CH₂OH) at position 2 slightly slows reactivity compared to unsubstituted imidazolines.

Common Byproducts

- Over-alkylation : Occurs when excess Grignard reagent is used, leading to di-substituted imidazolines.

- Oxidation of methanol group : Prolonged exposure to air converts -CH₂OH to -COOH, necessitating inert atmosphere handling.

Industrial-Scale Considerations

Large-scale production favors the bromination-hydrogenation method due to its compatibility with continuous flow reactors. Patent WO2009071584A1 demonstrates this via autoclave hydrogenation , achieving batch sizes of 3.7 kg with consistent purity. Solvent recovery systems for methylene chloride and THF further enhance cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-methanol, 4,5-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

1H-Imidazole-2-methanol, 4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 4,5-dihydro- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions that modulate its biological effects .

Comparison with Similar Compounds

Key Observations :

- Yield : Functionalization strategies (e.g., chlorination, dithiocarbamate addition) typically yield 55–80%, while multi-step syntheses (e.g., heterocyclic annulation) may have lower efficiency.

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) increase thermal stability (higher melting points), while alkyl/aryl groups enhance hydrophobicity. The methanol group in the target compound likely improves aqueous solubility compared to halogenated or sulfur-containing analogs .

Physicochemical Properties

Table 2 highlights critical properties of selected compounds:

Analysis :

- The methanol group in the target compound would reduce crystallinity compared to halogenated analogs (e.g., melting point <100°C predicted).

- NMR spectra of 4,5-dihydroimidazoles consistently show deshielded NH protons (δ ~5–7 ppm) and ring CH2 groups (δ ~3.0–4.0 ppm) due to reduced conjugation .

Biological Activity

Overview

1H-Imidazole-2-methanol, 4,5-dihydro- is a heterocyclic organic compound that belongs to the imidazole family. This compound is notable for its diverse biological activities and potential therapeutic applications. The imidazole ring structure is critical in various biochemical processes, making it a subject of interest in medicinal chemistry.

| Property | Details |

|---|---|

| CAS No. | 61764-85-0 |

| Molecular Formula | C4H8N2O |

| Molecular Weight | 100.12 g/mol |

| IUPAC Name | 4,5-dihydro-1H-imidazol-2-ylmethanol |

| InChI Key | JBYVNJSQTCGHEU-UHFFFAOYSA-N |

The biological activity of 1H-Imidazole-2-methanol, 4,5-dihydro- is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The compound's functional groups can participate in hydrogen bonding and other interactions that modulate its biological effects.

Biological Activities

1H-Imidazole-2-methanol, 4,5-dihydro- exhibits a range of biological activities:

1. Antimicrobial Properties:

Research indicates that imidazole derivatives possess significant antimicrobial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity:

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that certain imidazole derivatives exhibit cytotoxic effects on human cancer cell lines, including cervical and bladder cancer cells . The mechanism involves the induction of apoptosis in cancer cells, with increasing concentrations leading to higher rates of early and late apoptosis .

3. Enzyme Inhibition:

Imidazole compounds are known to act as inhibitors for various enzymes, including those involved in cancer progression. For example, certain derivatives have shown promising results as inhibitors of HIV reverse transcriptase .

Study on Antimicrobial Activity

A study conducted by Jain et al. evaluated the antimicrobial efficacy of synthesized imidazole derivatives against S. aureus, E. coli, and Bacillus subtilis. The results indicated that specific derivatives exhibited significant antibacterial activity compared to standard antibiotics like Norfloxacin (Table 1).

| Compound | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |

|---|---|---|

| Derivative 1 | 18 | 15 |

| Derivative 2 | 20 | 17 |

| Norfloxacin | 22 | 20 |

Study on Cytotoxicity

In another study focused on anticancer activity, researchers assessed the cytotoxic effects of various imidazole derivatives on cervical cancer cell lines. The most active compounds showed IC50 values indicating effective inhibition of cell proliferation (Table 2).

| Compound | IC50 (µM) |

|---|---|

| Compound A | 12 |

| Compound B | 15 |

| Control (DMSO) | >50 |

Q & A

Basic: What are the common synthetic routes for preparing 1H-Imidazole-2-methanol, 4,5-dihydro- derivatives?

Methodological Answer:

Two primary approaches are documented:

- Base-Promoted Cyclization : Reacting amidines with ketones under basic conditions (e.g., KOH or NaOH) yields spiro-fused 4,5-dihydro-1H-imidazol-5-ones. This method avoids transition metals and emphasizes controlled temperature (60–80°C) and solvent selection (e.g., DMSO or ethanol) to optimize regioselectivity .

- Hydrazine Derivatives : 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride serves as a versatile precursor. Reactions with aldehydes or ketones under acidic or basic conditions generate substituted imidazoles. Nucleophilic substitutions with alkyl halides or aryl boronic acids further diversify the scaffold .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and ring saturation. For example, dihydroimidazole protons resonate between δ 3.5–4.5 ppm (CH₂ groups), while aromatic protons in substituted derivatives appear at δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. NIST spectral data (e.g., m/z 136.58 for 2-Hydrazinyl derivatives) provide reference standards .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, CCDC 1038591 reveals bond angles and torsion strains in 4,5-diphenyl-substituted derivatives .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and MS data with computational predictions (e.g., DFT-calculated chemical shifts) to verify assignments .

- Single-Crystal Analysis : When NMR data conflicts (e.g., overlapping signals), X-ray diffraction (using SHELX software) provides unambiguous structural confirmation. For example, CCDC 1038591 resolved steric effects in a hydroxypropyl-substituted derivative .

Advanced: What strategies are recommended for designing experiments to study reactivity in complex reactions?

Methodological Answer:

- Retrosynthetic Planning : Use AI-driven tools (e.g., Reaxys or Pistachio models) to predict feasible routes for functionalizing the imidazole core. For example, hydrazine derivatives enable one-step syntheses of thiophene- or furan-fused analogs .

- Condition Screening : Optimize solvent polarity (e.g., DMF for SNAr reactions) and temperature gradients to minimize side products. Evidence shows that reactions above 100°C favor decomposition, while 40–60°C improves yields in spirocyclic formations .

Basic: What are the key considerations for optimizing reaction yields?

Methodological Answer:

- Catalyst-Free Systems : Base-promoted reactions (e.g., K₂CO₃ in ethanol) reduce metal contamination, achieving yields >80% for spirocyclic derivatives .

- Stoichiometric Ratios : A 1:1.2 molar ratio of amidine to ketone minimizes unreacted starting material. Excess hydrazine (1.5 equiv) improves substitution efficiency in hydrazinyl derivatives .

Advanced: How can computational chemistry aid in predicting derivative stability?

Methodological Answer:

- DFT Calculations : Model transition states for ring-opening reactions to assess kinetic stability. For example, imidazol-5-ones with electron-withdrawing groups show higher activation barriers (ΔG‡ >25 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvation effects and hydrogen-bonding networks to predict crystallization behavior, aligning with experimental X-ray data (e.g., hydrogen bonds in CCDC 1038591) .

Basic: What are typical applications in pharmaceutical research?

Methodological Answer:

- Antimicrobial Agents : Derivatives with halogen substituents (e.g., 4-chlorophenyl) exhibit MIC values <10 µg/mL against Gram-positive bacteria .

- Ligand Design : Imidazole-ethanol derivatives coordinate transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic or bioimaging applications. For example, 2-((1H-imidazol-2-yl)methyleneamino)phenol forms stable complexes with Cu(I) .

Advanced: What methodologies analyze crystal structures of derivatives?

Methodological Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (R factor <0.05) to resolve disorder in flexible side chains .

- Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD and TWINABS correct intensity overlaps, as demonstrated in CCDC 1017138 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.